L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine
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Overview
Description
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for thiol groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interaction with cell surface receptors, triggering downstream signaling pathways.
Protein-Protein Interactions: Modulating interactions between proteins, affecting cellular functions.
Comparison with Similar Compounds
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can be compared to other similar peptide compounds, such as:
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine
- L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
These compounds share structural similarities but differ in their amino acid composition and functional properties, making each unique in its applications and effects.
Properties
CAS No. |
652995-14-7 |
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Molecular Formula |
C32H50N10O9S2 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H50N10O9S2/c1-17(43)25(33)30(50)38-19(9-5-11-36-32(34)35)27(47)39-20(13-18-7-3-2-4-8-18)31(51)42-12-6-10-23(42)29(49)41-22(16-53)28(48)40-21(15-52)26(46)37-14-24(44)45/h2-4,7-8,17,19-23,25,43,52-53H,5-6,9-16,33H2,1H3,(H,37,46)(H,38,50)(H,39,47)(H,40,48)(H,41,49)(H,44,45)(H4,34,35,36)/t17-,19+,20+,21+,22+,23+,25+/m1/s1 |
InChI Key |
SQCWFXRWYLQIFX-LRCKMWNOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
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